molecular formula C17H21N3O3 B4573095 N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4573095
M. Wt: 315.37 g/mol
InChI Key: VQZMAFQRFZVHNB-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents

Research has shown the synthesis of functionalized amino acid derivatives, including compounds structurally related to "N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide," which were evaluated for their cytotoxicity against human cancer cell lines. Certain compounds exhibited significant cytotoxicity, indicating potential use in designing new anticancer agents (Vivek Kumar et al., 2009).

Concomitant Polymorphism in Pyridine-2,6-dicarboxamide Derivative

Another study focused on a pyridine-2,6-dicarboxamide derivative, showcasing concomitant polymorphism within a single space group. The research provides insights into the crystallization process and molecular modeling, underscoring the compound's potential in understanding polymorphism's impact on pharmaceutical efficacy and stability (N. Özdemir et al., 2012).

Development of Aromatic Polyamides and Polyimides

Studies have also delved into the synthesis of aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine, highlighting their applications in material science due to their thermal stability and solubility in polar solvents. These materials offer promising properties for advanced technological applications, including electronics and coatings (Chin‐Ping Yang & Jiun-Hung Lin, 1994; 1995).

Heterocyclic Synthesis for Antibiotic Development

Further research includes the synthesis of heterocyclic compounds with thiophene-2-carboxamide, aiming at new antibiotic and antibacterial drug development. The study reflects the ongoing efforts to combat bacterial resistance through novel synthetic routes and compounds (G. Ahmed, 2007).

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity, and optimizing its synthesis. It could also involve investigating its safety profile and environmental impact .

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c18-16(22)13-7-3-4-8-14(13)19-17(23)11-9-15(21)20(10-11)12-5-1-2-6-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZMAFQRFZVHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.